

# Safety and hazards of 4-anilinopiperidine

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Compound of Interest

Compound Name: N-Phenylpiperidin-4-amine

Cat. No.: B126078

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An In-depth Technical Guide on the Safety and Hazards of 4-Anilinopiperidine

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

4-Anilinopiperidine (4-AP), also known as **N-phenylpiperidin-4-amine**, is a chemical intermediate primarily recognized for its role as a precursor in the synthesis of fentanyl and its analogues.[1][2][3][4] Due to its critical role in the illicit manufacture of these potent synthetic opioids, it is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA), subjecting it to stringent regulatory controls.[1][4][5][6][7][8] This guide provides a comprehensive overview of the known safety and toxicological data for 4-anilinopiperidine. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][9] While detailed toxicological studies on 4-anilinopiperidine itself are limited in publicly accessible literature, data from its derivatives and regulatory safety assessments provide critical insights into its hazard profile. This document consolidates available data on its properties, hazards, regulatory status, and relevant experimental methodologies to inform safe handling and risk assessment in a research and development context.

# **Chemical and Physical Properties**

4-Anilinopiperidine is a synthetic compound that serves as a key building block in medicinal chemistry and, notably, in the synthesis of various 4-anilinopiperidine-based analgesics, including fentanyl.[2][3]



Property	Value	Source
IUPAC Name	N-Phenylpiperidin-4-amine	PubChem[1]
Synonyms	4-AP, 4- (Phenylamino)piperidine, Fentanyl Related Compound B	Cayman Chemical, PubChem[1][9][10][11]
CAS Number	23056-29-3	PubChem, Cayman Chemical[1][10]
Molecular Formula	C11H16N2	PubChem[1]
Molecular Weight	176.26 g/mol	PubChem[1]
Appearance	White Powder	CymitQuimica[10]
DEA Code Number	8335 (List I Chemical)	PubChem[1]

### **Hazard Identification and Classification**

4-Anilinopiperidine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation, each associated with specific health risks.



Hazard Class	Category	Hazard Statement	GHS Pictogram
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)
Data sourced from PubChem and Cayman Chemical Safety Data Sheets.[1] [9]			

#### Primary Hazards:

- Oral Toxicity: Harmful if ingested.[1][9]
- Skin Irritation: Causes irritation upon direct contact with the skin.[1][9][12]
- Eye Irritation: Causes serious and potentially damaging eye irritation.[1][9]
- Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][9]

No sensitizing effects are known, and the compound is not listed as a carcinogen by the IARC, NTP, or OSHA.[9][12]

# **Toxicological Profile**

Detailed quantitative toxicological data, such as LD50 (median lethal dose) values for 4-anilinopiperidine, are not readily available in the reviewed literature. The toxicological assessment is primarily based on GHS classifications from safety data sheets.



Toxicity Endpoint	Result	Notes
Acute Oral Toxicity	Category 4 (Harmful)	Based on GHS classification. [1][9] Specific LD50 value not reported.
Dermal Irritation	Irritant	Causes skin irritation.[9][12]
Eye Irritation	Serious Irritant	Causes serious eye irritation.
Carcinogenicity	Not Listed	Not classified as a carcinogen by IARC, NTP, or OSHA.[9][12]
Sensitization	No known effects	No sensitizing effects are known.[9][12]

Studies on structurally related fentanyl analogues show that while some metabolites of fentanyl, like 4-anilinopiperidine, are significantly less potent as opioids than the parent compound, the overall toxicological profile can be complex.[13] For instance, studies on certain fentanyl homologs derived from a 4-anilinopiperidine core revealed malformations and behavioral changes in zebrafish larvae at high concentrations (100  $\mu$ M).[14][15]

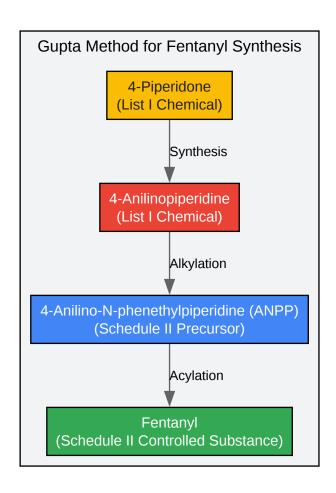
## **Regulatory Status and Illicit Use**

4-Anilinopiperidine is a key precursor in the "Gupta method," an alternative synthetic route for producing 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl.[5][6] This critical role in clandestine synthesis has led to its strict regulation.

Regulatory Body	Classification	Notes
U.S. DEA	List I Chemical	Subject to stringent controls on manufacturing, distribution, and record-keeping.[1][5][6]
U.N. Commission on Narcotic Drugs	Table I of the 1988 Convention	Internationally controlled as a fentanyl precursor.[5][6]



The diagram below illustrates the logical flow of the Gupta synthesis method, highlighting the position of 4-anilinopiperidine.



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Figure 1. Role of 4-Anilinopiperidine in an illicit fentanyl synthesis pathway.

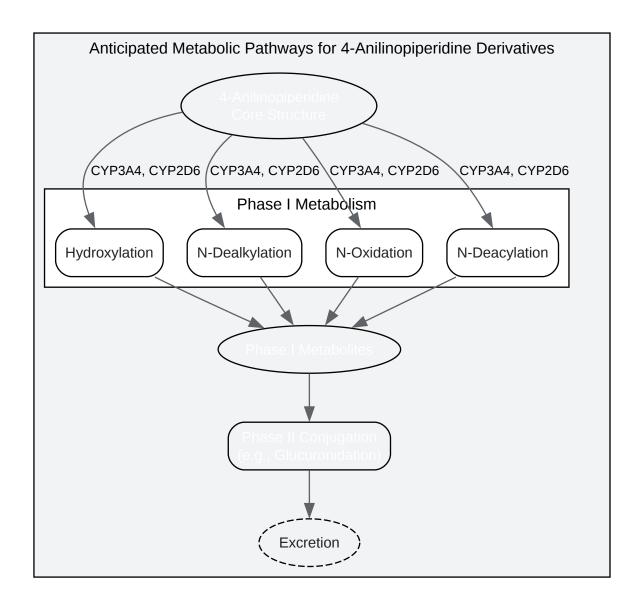
### Metabolism

While specific metabolism studies on 4-anilinopiperidine are scarce, research on its more complex derivatives provides valuable insights. The metabolism of fentanyl and its new analogues generally involves Phase I and Phase II reactions.[13] Studies on fentanyl homologs have identified several key metabolic transformations of the 4-anilinopiperidine core structure. [14][15]

These reactions are primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 being significantly involved.[14][15] Drug-drug interactions involving inhibitors of these



enzymes could potentially elevate plasma concentrations and increase the risk of adverse effects.[14][15]



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Figure 2. Anticipated metabolic pathways based on studies of 4-anilinopiperidine derivatives.

# **Key Experimental Protocols**

The following protocols are adapted from methodologies used to study fentanyl homologs, which are structurally based on 4-anilinopiperidine.[14][15] These methods are relevant for assessing the metabolic stability and potential toxicity of new compounds derived from the 4-AP core.



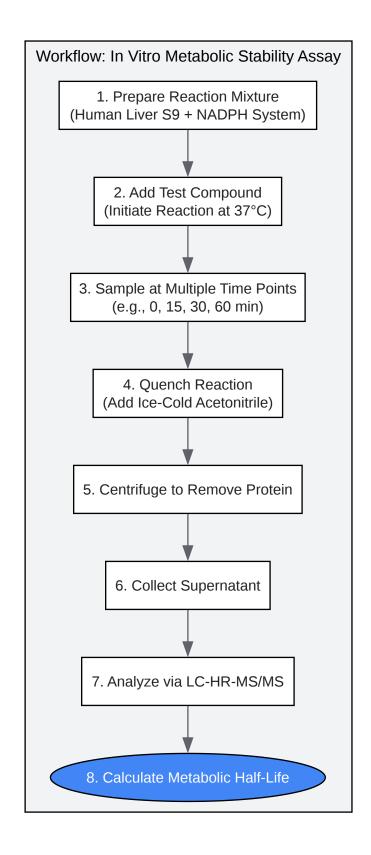
# Protocol: In Vitro Metabolic Stability in Human Liver S9 Fraction

Objective: To determine the rate of metabolism of a test compound using a subcellular liver fraction.

#### Methodology:

- Preparation: Pooled human liver S9 fraction (pHLS9) is used as the enzyme source. A reaction mixture is prepared containing the S9 fraction, a buffer solution (e.g., potassium phosphate buffer), and an NADPH-regenerating system (to support CYP450 activity).
- Incubation: The test compound (e.g., a 4-anilinopiperidine derivative) is added to the prewarmed reaction mixture to initiate the reaction. The final concentration may vary depending on the experimental design.
- Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a quenching solvent, typically ice-cold acetonitrile. This also serves to precipitate proteins.
- Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected.
- Analysis: The supernatant is analyzed using Liquid Chromatography-High-Resolution
   Tandem Mass Spectrometry (LC-HR-MS/MS) to identify and quantify the parent compound and its metabolites.
- Data Interpretation: The disappearance of the parent compound over time is used to calculate metabolic stability parameters, such as half-life (t1/2) and intrinsic clearance.





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**Figure 3.** Experimental workflow for an *in vitro* metabolism study using human liver S9 fractions.

# Protocol: Maximum-Tolerated Concentration (MTC) in Zebrafish Larvae

Objective: To determine the highest concentration of a substance that does not cause overt signs of toxicity or mortality in an in vivo model.

#### Methodology:

- Model System: Zebrafish larvae (e.g., 4 days post-fertilization) are used as the in vivo model.
- Exposure: Larvae are placed in multi-well plates containing Danieau's medium or a similar buffer.
- Dosing: The test compound is added to the wells at a range of concentrations (e.g., 0.01  $\mu$ M to 100  $\mu$ M). A vehicle control (e.g., medium with DMSO) is included to rule out solvent effects.
- Incubation: The larvae are incubated with the test compound for a defined period, typically 24 hours.
- Observation: Following exposure, the larvae are examined under a microscope. Key endpoints to assess include:
  - Survival Rate: The percentage of living larvae is calculated.
  - Morphology: Any physical malformations (e.g., spinal curvature, pericardial edema) are recorded.
  - Behavior: Changes in swimming behavior or response to stimuli are noted.
- MTC Determination: The MTC is defined as the highest concentration at which no significant increase in mortality, malformations, or adverse behavioral changes is observed compared to the control group.

# **Safe Handling and Emergency Procedures**



Given the hazardous properties of 4-anilinopiperidine, strict adherence to safety protocols is mandatory.

#### Precautionary Statements (P-phrases):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.[12]
- P270: Do not eat, drink or smoke when using this product.[12]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12]
- P302+P352: IF ON SKIN: Wash with plenty of water.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

#### First Aid Measures:

- After Inhalation: Move the person to fresh air. If unconscious, place in a stable side position for transportation.[12]
- After Skin Contact: Immediately wash with water and soap and rinse thoroughly.[12]
- After Eye Contact: Rinse opened eye for several minutes under running water.
- After Swallowing: Immediately call a doctor or poison control center.[12]

#### Handling and Storage:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Keep away from sources of ignition.
- Store in a tightly closed container in a cool, dry place, according to the manufacturer's recommendations.[9]



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